

m-PEG4-phosphonic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG4-phosphonic acid*

Cat. No.: B8106633

[Get Quote](#)

An In-depth Technical Guide to m-PEG4-phosphonic acid

This guide provides a comprehensive overview of **m-PEG4-phosphonic acid**, a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical structure and properties, its primary applications, and a generalized protocol for its use in surface modification.

Chemical Structure and Core Properties

m-PEG4-phosphonic acid, systematically named (2,5,8,11-tetraoxatridecan-13-yl)phosphonic acid, is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain of four units, which is linked to a terminal phosphonic acid group.^[1] This unique structure imparts both hydrophilicity, due to the PEG chain, and a strong affinity for metal oxide surfaces via the phosphonic acid moiety.^{[2][3][4]}

The presence of the PEG linker enhances the aqueous solubility of the molecule.^{[3][4]} The phosphonic acid group serves as a robust anchor to various substrates, making it an ideal candidate for surface functionalization in biomedical and materials science applications.^{[2][4]}

Chemical Structure: $\text{CH}_3\text{O}-(\text{CH}_2\text{CH}_2\text{O})_4-\text{CH}_2\text{CH}_2-\text{P}(\text{O})(\text{OH})_2$

SMILES Notation: COCCOCCOCCOCCP(O)(O)=O^[1]

Physicochemical Properties

The key quantitative properties of **m-PEG4-phosphonic acid** are summarized in the table below. These values are critical for its application in experimental settings, influencing factors such as solubility and reaction conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₂₁ O ₇ P	[1] [3] [5]
Molecular Weight	272.23 g/mol	[1] [2] [5]
CAS Number	1872433-62-9	[1] [3] [5]
Appearance	Solid Powder or Brown to reddish brown oil	[1] [5]
Purity	≥98%	[1] [3]
Solubility	Soluble in Water, DMSO, DMF	[1] [3]
Storage Condition	-20°C for long-term storage	[1] [3] [5]

Applications in Research and Development

m-PEG4-phosphonic acid is a versatile molecule with significant applications, primarily as a linker for surface modification and bioconjugation.

- **Surface Modification:** The phosphonic acid group exhibits strong binding to a variety of metal oxide surfaces, including titanium, aluminum, and nitinol.[\[6\]](#)[\[7\]](#)[\[8\]](#) This allows for the formation of self-assembled monolayers (SAMs), which can alter the surface properties of materials.[\[7\]](#) The hydrophilic PEG chain helps to reduce non-specific protein adsorption, a critical feature for improving the biocompatibility of medical devices and implants.[\[2\]](#)[\[4\]](#)
- **Bioconjugation and Drug Delivery:** In drug development, **m-PEG4-phosphonic acid** can be used as a linker in more complex molecular constructs. For instance, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[1\]](#)[\[9\]](#) PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-

causing proteins.[\[1\]](#) The PEG component can improve the pharmacokinetic properties of these larger molecules.

- Nanotechnology: This molecule is valuable for the functionalization of nanoparticles. By forming a stable coating on the surface of nanoparticles, it can enhance their dispersity and stability in biological media, which is crucial for applications in drug delivery and medical imaging.[\[2\]](#)[\[7\]](#)

Experimental Protocols and Methodologies

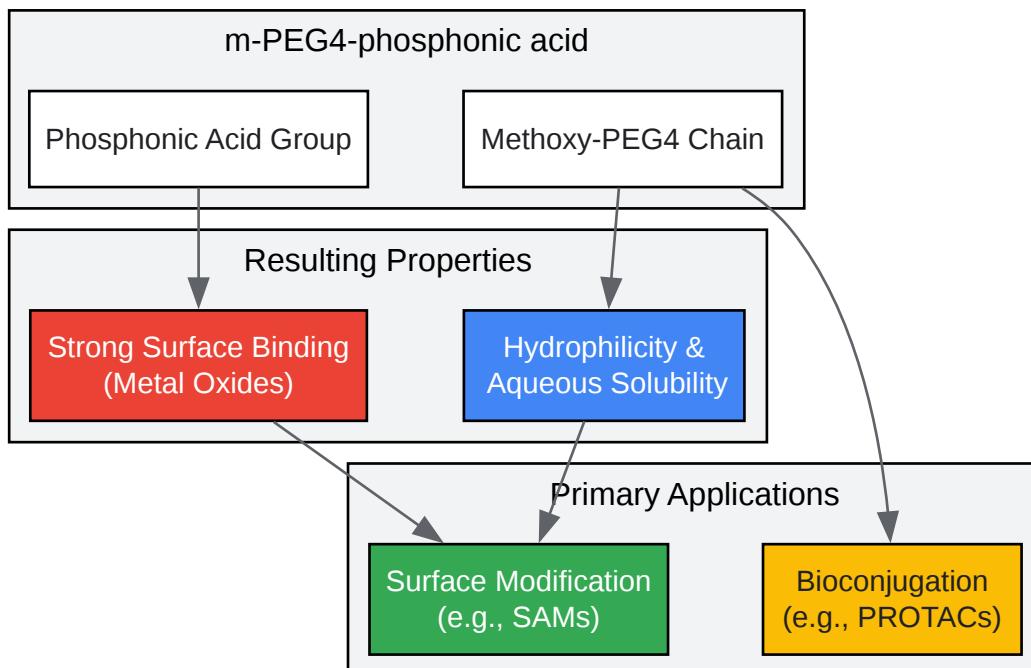
While specific experimental conditions can vary based on the substrate and desired outcome, a general protocol for the formation of a self-assembled monolayer (SAM) of **m-PEG4-phosphonic acid** on a metal oxide surface is outlined below. This process is fundamental to many of its applications.

Objective: To create a hydrophilic, protein-resistant surface on a metal oxide substrate using **m-PEG4-phosphonic acid**.

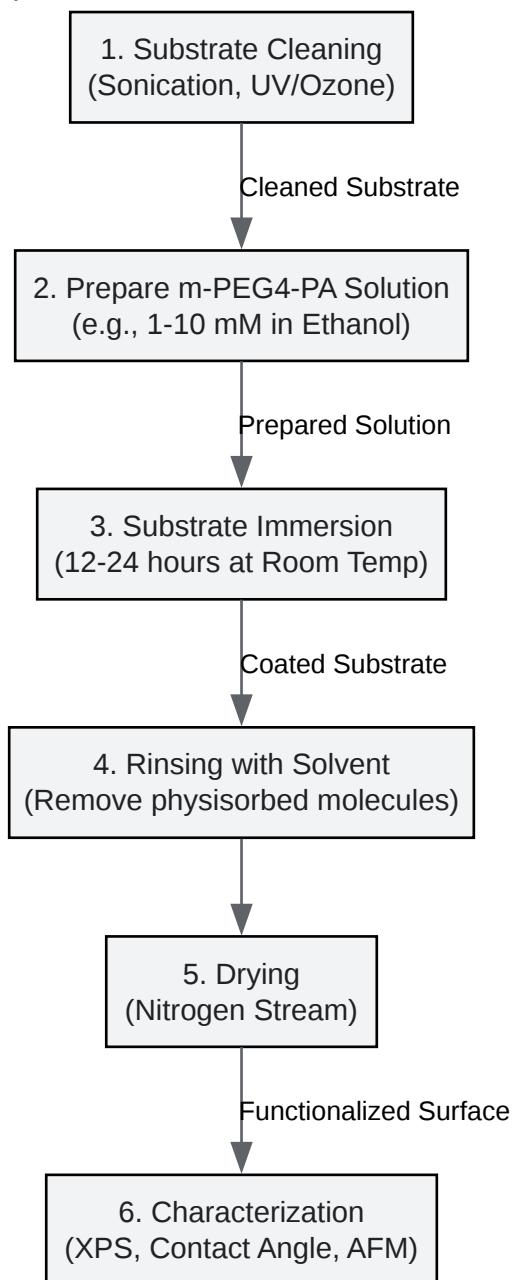
Materials:

- Metal oxide substrate (e.g., titanium, silicon with a native oxide layer)
- **m-PEG4-phosphonic acid**
- Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))
- Deionized water
- Nitrogen gas for drying

General Protocol for SAM Formation:


- Substrate Preparation: The substrate must be thoroughly cleaned to remove organic contaminants and ensure a reactive oxide layer. This is typically achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by a treatment to hydroxylate the surface, such as exposure to UV/ozone or an oxygen plasma.

- Solution Preparation: Prepare a dilute solution of **m-PEG4-phosphonic acid** (e.g., 1-10 mM) in an anhydrous solvent. Sonication may be required to ensure the compound is fully dissolved.[7]
- Immersion and Self-Assembly: Immerse the cleaned and dried substrate into the **m-PEG4-phosphonic acid** solution. The self-assembly process, where the phosphonic acid headgroups bind to the metal oxide surface, is typically allowed to proceed for several hours (e.g., 12-24 hours) at room temperature.[7][8]
- Rinsing: After the immersion period, the substrate is removed from the solution and rinsed thoroughly with the clean solvent to remove any non-covalently bound molecules.[7][8]
- Drying and Curing: The functionalized substrate is then dried, often under a stream of nitrogen gas. A gentle heating or annealing step may be performed to enhance the ordering and stability of the monolayer.[10]
- Characterization: The success of the SAM formation can be verified using surface-sensitive analytical techniques such as contact angle goniometry (to confirm changes in surface hydrophilicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the chemical composition of the surface), and Atomic Force Microscopy (AFM) (to assess surface morphology).


Visualized Workflows and Relationships

To better illustrate the processes and concepts described, the following diagrams are provided in the DOT language.

Logical Relationship of m-PEG4-phosphonic acid Components

Experimental Workflow: SAM Formation

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xcessbio.com [xcessbio.com]
- 2. M-Peg4-phosphonic acid [myskinrecipes.com]
- 3. m-PEG4-phosphonic acid, 1872433-62-9 | BroadPharm [broadpharm.com]
- 4. m-PEG4-phosphonic acid, CAS 750541-89-0 | AxisPharm [axispharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marshall.edu [marshall.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. M-Peg4-phosphonic acid CAS#: 1872433-62-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [m-PEG4-phosphonic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106633#m-peg4-phosphonic-acid-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com